Benzidine, N,N,N',N'-tetraethyl-

Aqueous Organic Flow Batteries Redox Flow Batteries Electrochemistry

N,N,N',N'-Tetraethylbenzidine (TEB) is a tetra-N-alkylated benzidine derivative and a member of the broader class of tetraalkylbenzidines. The compound serves as an electron-rich aromatic amine with demonstrated redox activity in both aqueous and non-aqueous electrochemical systems.

Molecular Formula C20H28N2
Molecular Weight 296.4 g/mol
CAS No. 6860-63-5
Cat. No. B1659867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzidine, N,N,N',N'-tetraethyl-
CAS6860-63-5
Molecular FormulaC20H28N2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C2=CC=C(C=C2)N(CC)CC
InChIInChI=1S/C20H28N2/c1-5-21(6-2)19-13-9-17(10-14-19)18-11-15-20(16-12-18)22(7-3)8-4/h9-16H,5-8H2,1-4H3
InChIKeyBDZHBJPMMZFUJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N,N',N'-Tetraethylbenzidine (TEB, CAS 6860-63-5): A Water-Soluble, High-Potential Benzidine Catholyte for Aqueous Organic Flow Batteries


N,N,N',N'-Tetraethylbenzidine (TEB) is a tetra-N-alkylated benzidine derivative and a member of the broader class of tetraalkylbenzidines. The compound serves as an electron-rich aromatic amine with demonstrated redox activity in both aqueous and non-aqueous electrochemical systems [1]. TEB's fundamental physicochemical properties, including its molecular weight (C20H28N2, 296.4 g/mol) and IUPAC identity (4-[4-(diethylamino)phenyl]-N,N-diethylaniline), define its baseline characteristics as a redox-active organic molecule [2].

Why Generic Substitution of N,N,N',N'-Tetraethylbenzidine (CAS 6860-63-5) in Redox Applications Fails


The selection of a tetraalkylbenzidine for redox applications, particularly in aqueous organic flow batteries (AOFBs), is highly non-trivial. While the benzidine core provides the fundamental redox framework, the specific N-alkyl substituent pattern exerts a profound influence on key performance-defining parameters, including redox potential, aqueous solubility, and the nature of the electrogenerated intermediates [1]. For example, the shift from methyl to ethyl groups in TEB versus the widely known N,N,N',N'-tetramethylbenzidine (TMB) alters both the compound's solubility profile and the stability of its oxidized states [2]. Consequently, interchanging N-alkylated benzidines without accounting for these quantifiable differences can lead to compromised electrochemical performance, poor cycling stability, or inadequate solubility in aqueous electrolytes [1].

Quantitative Differentiation of N,N,N',N'-Tetraethylbenzidine (6860-63-5) from Structural Analogs: Redox Potential, Solubility, and Electrochemical Behavior


TEB's Balanced Redox Potential (0.82 V vs. SHE) and High Solubility (1.1 M) in Aqueous Acidic Electrolytes Outperform Tetramethylbenzidine and Other N-Alkylated Analogs for AOFB Catholytes

N,N,N',N'-Tetraethylbenzidine (TEB) exhibits a redox potential of 0.82 V versus the standard hydrogen electrode (SHE) and an aqueous solubility of 1.1 M in acidic conditions [1]. This combination of a relatively high potential and high solubility is a key differentiator. In contrast, the series of N-substituted benzidine analogues studied exhibited redox potentials ranging from 0.78 to 1.01 V vs. SHE, and TEB was specifically highlighted for its favorable balance of high redox potential and good solubility [1]. Furthermore, N,N,N',N'-tetramethylbenzidine (TMB), a close structural analog, was reported to have a cell potential of 0.83 V in a different study, but its solubility is qualitatively described as lower .

Aqueous Organic Flow Batteries Redox Flow Batteries Electrochemistry Benzidine Derivatives Catholyte Material

TEB Forms a Soluble Cation Radical Salt, Whereas the Tetramethyl Analog (TMB) Forms a Dication Salt Due to Potential Inversion in Dimethoxybenzidine Derivatives

In a study on the electrooxidation of 3,3′-dimethoxybenzidine derivatives, the tetraethyl analog (3,3′-dimethoxy-N,N,N′,N′-tetraethylbenzidine) gave the corresponding soluble cation radical salt [1]. In direct contrast, its tetramethyl counterpart (3,3′-dimethoxy-N,N,N′,N′-tetramethylbenzidine) afforded directly a dication salt, a behavior attributed to potential inversion [1]. This difference in the nature of the stable electrogenerated product has significant implications for the electrochemical reversibility and material handling of these compounds.

Electrooxidation Cation Radical Potential Inversion Benzidine Derivatives Cyclic Voltammetry

TEB Demonstrates Exceptional Aqueous Organic Flow Battery Performance with 99.4% Capacity Retention per Cycle and ~100% Coulombic Efficiency Over 1200 Cycles

When paired with an H₄[Si(W₃O₁₀)₄] anolyte, a full aqueous organic flow battery (AOFB) cell utilizing TEB as the catholyte displayed a discharge capacity retention of 99.4% per cycle and a high coulombic efficiency (CE) of ~100% over 1200 cycles [1]. At a 1.0 M concentration of TEB, the cell achieved a stable discharge capacity of 41.8 Ah L⁻¹ with a CE of 97.2% and an energy efficiency (EE) of 91.2% [1]. This performance validates TEB's viability as a high-performance catholyte material.

Aqueous Organic Flow Batteries Cycling Stability Coulombic Efficiency Energy Storage Catholyte Performance

Validated Application Scenarios for N,N,N',N'-Tetraethylbenzidine (CAS 6860-63-5) in Aqueous Organic Flow Batteries and Electrochemical Research


High-Performance Catholyte Material for Aqueous Organic Flow Batteries (AOFBs)

TEB is a leading candidate for use as a catholyte in AOFBs. Its favorable combination of a 0.82 V redox potential (vs. SHE) and high 1.1 M solubility in acidic aqueous electrolytes directly enables energy-dense, long-cycling battery systems. Experimental validation confirms exceptional cycling stability with 99.4% capacity retention per cycle and ~100% coulombic efficiency over 1200 cycles when paired with an H₄[Si(W₃O₁₀)₄] anolyte [1]. This performance establishes TEB as a benchmark catholyte for researchers and engineers developing next-generation, scalable energy storage solutions [1].

Model Compound for Investigating Substituent Effects on Electrooxidation Behavior of Benzidine Derivatives

TEB serves as a critical comparator in fundamental studies exploring how N-alkyl substituents modulate the electrochemical behavior of benzidine derivatives. Direct comparative studies have shown that the tetraethyl analog of 3,3′-dimethoxybenzidine yields a soluble cation radical salt, in contrast to its tetramethyl counterpart which forms a dication salt due to potential inversion [2]. This makes TEB and its derivatives valuable model systems for probing the mechanisms of electrooxidation, radical cation stability, and the phenomenon of potential inversion in aromatic amine systems [2].

Stable Cation Radical Source for Resonance Raman Spectroscopic Studies

The well-characterized cation radical and dication states of TEB, which have been extensively studied alongside those of N,N,N',N'-tetramethylbenzidine (TMB) using resonance Raman spectroscopy [3], make it a robust reference material for vibrational spectroscopic investigations of reactive intermediates. Researchers can leverage TEB's stable oxidized forms to calibrate spectroscopic signatures and study the structural perturbations associated with electron transfer in aromatic amines [3].

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